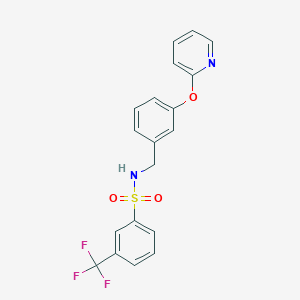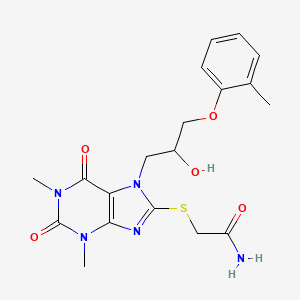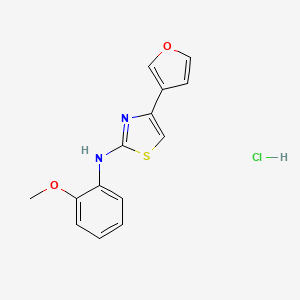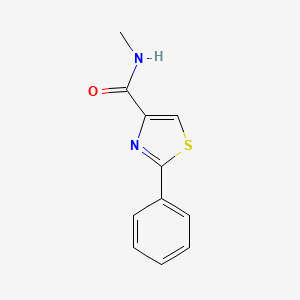
N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as PBTZ169, is a small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. PBTZ169 belongs to the class of benzothiazinones, which are known for their anti-tuberculosis activity.
Scientific Research Applications
Catalysis in Organic Synthesis
The research into derivatives of N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide has found applications in catalysis for organic synthesis. A study on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts highlighted the synthesis of pyridinesulfonamide derivatives. These compounds acted as efficient catalysts for the transfer hydrogenation of various ketones without the need for basic additives or halide abstractors, showcasing their potential in sustainable chemical synthesis processes (Ruff et al., 2016).
Antimicrobial Activity
Another significant application of these compounds is in antimicrobial research. A specific derivative, synthesized through a simple one-pot method, showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This derivative was found to possess great potential in combating microbial infections, indicating its relevance in the development of new antimicrobial agents (Ijuomah et al., 2022).
Molecular and Supramolecular Structures
Research has also delved into the molecular and supramolecular structures of N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide derivatives. Studies on the structural aspects of these compounds revealed insights into their potential ligand properties for metal coordination, which could be crucial for designing metal-based drugs or catalytic systems (Jacobs et al., 2013).
Photophysicochemical Properties
The photophysicochemical properties of derivatives containing the benzenesulfonamide group have been investigated, particularly in the context of their use in photocatalytic applications and photodynamic therapy. These studies have explored the potential of these compounds in absorbing and utilizing light for chemical transformations and medical therapies, highlighting their versatility in scientific research (Öncül et al., 2021).
Inhibition of Carbonic Anhydrase Isoforms
Compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a benzenesulfonamide arm have shown significant inhibitory activity against carbonic anhydrase isoforms, particularly isoform IX, which is associated with cancer. Such inhibitors have potential as anticancer drug candidates, demonstrating the therapeutic applications of these derivatives (Aimene et al., 2019).
properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)15-6-4-8-17(12-15)28(25,26)24-13-14-5-3-7-16(11-14)27-18-9-1-2-10-23-18/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWIAKJNGJECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)

![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)
![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

